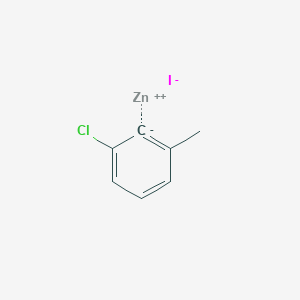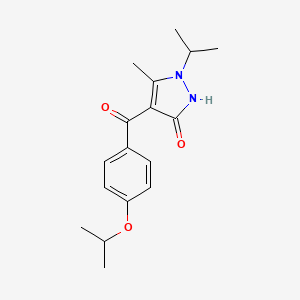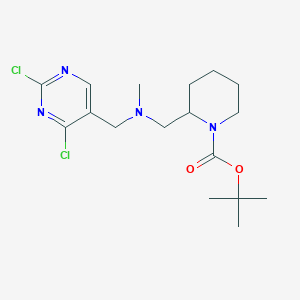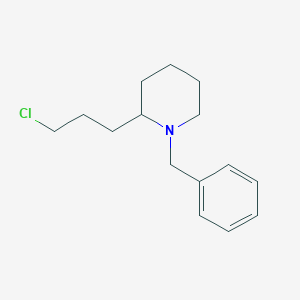
1-Benzyl-2-(3-chloropropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2-(3-chloropropyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds Piperidine is a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloropropyl group attached to the piperidine ring
準備方法
The synthesis of 1-Benzyl-2-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride, followed by the introduction of a chloropropyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
1-Benzyl-2-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Benzyl-2-(3-chloropropyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 1-Benzyl-2-(3-chloropropyl)piperidine involves its interaction with specific molecular targets and pathways. The benzyl group and the chloropropyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may act as an inhibitor of cholinesterase enzymes by binding to the active site and preventing the breakdown of acetylcholine. This mechanism is of particular interest in the development of drugs for neurological disorders such as Alzheimer’s disease .
類似化合物との比較
1-Benzyl-2-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the chloropropyl group, resulting in different chemical reactivity and biological activity.
2-(3-Chloropropyl)piperidine: Lacks the benzyl group, which affects its binding affinity and selectivity towards molecular targets.
1-(3-Chloropropyl)piperidine: Similar structure but without the benzyl group, leading to differences in its chemical and biological properties.
The uniqueness of this compound lies in the presence of both the benzyl and chloropropyl groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C15H22ClN |
|---|---|
分子量 |
251.79 g/mol |
IUPAC名 |
1-benzyl-2-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChIキー |
ZAKIWTXZVZFZLG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)CCCCl)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
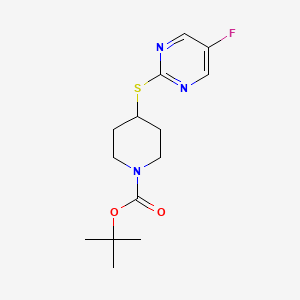
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)

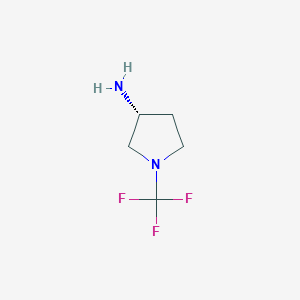
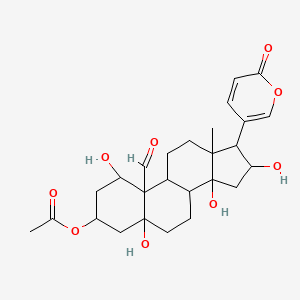

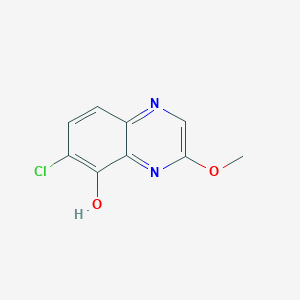
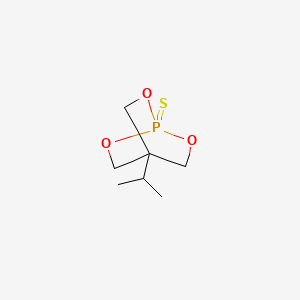
![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
